molecular formula C18H22FNO6 B2594659 N-(4-fluorophenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide CAS No. 1008577-26-1

N-(4-fluorophenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide

Cat. No. B2594659
CAS RN: 1008577-26-1
M. Wt: 367.373
InChI Key: CYQBIBRVAZRZGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide is a useful research compound. Its molecular formula is C18H22FNO6 and its molecular weight is 367.373. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Breast Cancer Activity

The synthesized compound demonstrates promising anti-breast cancer activity. Molecular docking studies reveal that its binding affinity to the human estrogen alpha receptor (ERα) is comparable to that of 4-OHT, a native ligand. ERα plays a crucial role in breast cancer progression, making this compound a potential candidate for further investigation in breast cancer therapy .

Medicinal Chemistry and Drug Development

Fluorinated compounds are popular in medicinal chemistry due to the greater stability of the C-F bond compared to the C-H bond. Researchers can explore modifications of this compound to enhance its binding affinity to specific proteins, potentially leading to novel drug agents. Investigating its interactions with other receptors and enzymes could unveil additional therapeutic applications .

Antimicrobial Properties

Pyrazoles and their derivatives have been studied for their antimicrobial activity. This compound’s unique structure may contribute to its effectiveness against bacteria, fungi, or other pathogens. Further in vitro and in vivo experiments are necessary to validate its antimicrobial potential .

Anti-Inflammatory Effects

Pyrazoles are known for their anti-inflammatory properties. Investigating whether this compound can modulate inflammatory pathways could provide insights into its potential use as an anti-inflammatory agent .

Antioxidant Activity

Given the presence of fluorine atoms, this compound might exhibit antioxidant effects. Antioxidants play a crucial role in protecting cells from oxidative damage, which is associated with various diseases. Evaluating its antioxidant capacity could be worthwhile .

Cytotoxicity and Analgesic Functions

Pyrazoles have been explored for their cytotoxicity and analgesic properties. Researchers can investigate whether this compound shows any cytotoxic effects on cancer cells or provides pain relief in animal models .

properties

IUPAC Name

N-(4-fluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO6/c1-17(2)23-11-12(24-17)14-16(26-18(3,4)25-14)22-13(11)15(21)20-10-7-5-9(19)6-8-10/h5-8,11-14,16H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQBIBRVAZRZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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